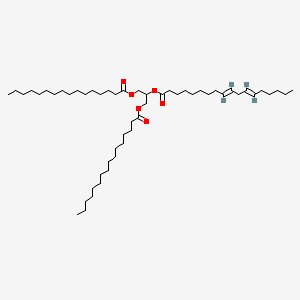
1H-Imidazole-1-carbonyl chloride
Übersicht
Beschreibung
1H-Imidazole-1-carbonyl chloride is a chemical compound with the molecular formula C4H3ClN2O. It is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Imidazole-1-carbonyl chloride can be synthesized through the reaction of imidazole with phosgene or its derivatives. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. The use of alternative reagents, such as triphosgene, can also be employed to minimize the hazards associated with phosgene gas.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form imidazole and carbon dioxide.
Condensation Reactions: It can participate in condensation reactions with amines to form ureas.
Common Reagents and Conditions:
Amines: React with this compound under mild conditions to form carbamates.
Alcohols and Thiols: React in the presence of a base to form esters and thioesters.
Water: Hydrolysis occurs readily in aqueous conditions.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Esters and Thioesters: Formed from the reaction with alcohols and thiols.
Imidazole and Carbon Dioxide: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-1-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of carbamates, esters, and ureas.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce carbamate or ester functionalities.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The reactivity of 1H-Imidazole-1-carbonyl chloride is primarily due to the electrophilic nature of the carbonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The mechanism involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of chloride ion.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
1H-Imidazole-1-carboxamide: Contains a carboxamide group, making it less reactive than the carbonyl chloride derivative.
1H-Imidazole-1-carbonyl isocyanate: Another reactive derivative used in organic synthesis.
Uniqueness: 1H-Imidazole-1-carbonyl chloride is unique due to its high reactivity and versatility in forming a wide range of derivatives. Its ability to react with various nucleophiles under mild conditions makes it a valuable reagent in organic synthesis.
Eigenschaften
IUPAC Name |
imidazole-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-4(8)7-2-1-6-3-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVUITMHPFXQPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80502774 | |
| Record name | 1H-Imidazole-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74731-19-4 | |
| Record name | 1H-Imidazole-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1625524.png)












![Ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]-](/img/structure/B1625547.png)
